Cas no 1559301-52-8 (1-(bromomethyl)-3-methyl-1-(3-methylbutan-2-yl)oxycyclohexane)

1559301-52-8 structure
상품 이름:1-(bromomethyl)-3-methyl-1-(3-methylbutan-2-yl)oxycyclohexane
1-(bromomethyl)-3-methyl-1-(3-methylbutan-2-yl)oxycyclohexane 화학적 및 물리적 성질
이름 및 식별자
-
- 1-(bromomethyl)-3-methyl-1-(3-methylbutan-2-yl)oxycyclohexane
- AKOS018954858
- EN300-1134021
- 1-(bromomethyl)-3-methyl-1-[(3-methylbutan-2-yl)oxy]cyclohexane
- 1559301-52-8
-
- 인치: 1S/C13H25BrO/c1-10(2)12(4)15-13(9-14)7-5-6-11(3)8-13/h10-12H,5-9H2,1-4H3
- InChIKey: IYRIEOUUYKXEQI-UHFFFAOYSA-N
- 미소: BrCC1(CCCC(C)C1)OC(C)C(C)C
계산된 속성
- 정밀분자량: 276.10888g/mol
- 동위원소 질량: 276.10888g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 1
- 중원자 수량: 15
- 회전 가능한 화학 키 수량: 4
- 복잡도: 193
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 3
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 9.2Ų
- 소수점 매개변수 계산 참조값(XlogP): 4.7
1-(bromomethyl)-3-methyl-1-(3-methylbutan-2-yl)oxycyclohexane 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1134021-0.25g |
1-(bromomethyl)-3-methyl-1-[(3-methylbutan-2-yl)oxy]cyclohexane |
1559301-52-8 | 95% | 0.25g |
$708.0 | 2023-10-26 | |
Enamine | EN300-1134021-5g |
1-(bromomethyl)-3-methyl-1-[(3-methylbutan-2-yl)oxy]cyclohexane |
1559301-52-8 | 95% | 5g |
$2235.0 | 2023-10-26 | |
Enamine | EN300-1134021-10g |
1-(bromomethyl)-3-methyl-1-[(3-methylbutan-2-yl)oxy]cyclohexane |
1559301-52-8 | 95% | 10g |
$3315.0 | 2023-10-26 | |
Enamine | EN300-1134021-5.0g |
1-(bromomethyl)-3-methyl-1-[(3-methylbutan-2-yl)oxy]cyclohexane |
1559301-52-8 | 5g |
$2566.0 | 2023-06-09 | ||
Enamine | EN300-1134021-0.5g |
1-(bromomethyl)-3-methyl-1-[(3-methylbutan-2-yl)oxy]cyclohexane |
1559301-52-8 | 95% | 0.5g |
$739.0 | 2023-10-26 | |
Enamine | EN300-1134021-0.05g |
1-(bromomethyl)-3-methyl-1-[(3-methylbutan-2-yl)oxy]cyclohexane |
1559301-52-8 | 95% | 0.05g |
$647.0 | 2023-10-26 | |
Enamine | EN300-1134021-0.1g |
1-(bromomethyl)-3-methyl-1-[(3-methylbutan-2-yl)oxy]cyclohexane |
1559301-52-8 | 95% | 0.1g |
$678.0 | 2023-10-26 | |
Enamine | EN300-1134021-2.5g |
1-(bromomethyl)-3-methyl-1-[(3-methylbutan-2-yl)oxy]cyclohexane |
1559301-52-8 | 95% | 2.5g |
$1509.0 | 2023-10-26 | |
Enamine | EN300-1134021-1g |
1-(bromomethyl)-3-methyl-1-[(3-methylbutan-2-yl)oxy]cyclohexane |
1559301-52-8 | 95% | 1g |
$770.0 | 2023-10-26 | |
Enamine | EN300-1134021-1.0g |
1-(bromomethyl)-3-methyl-1-[(3-methylbutan-2-yl)oxy]cyclohexane |
1559301-52-8 | 1g |
$884.0 | 2023-06-09 |
1-(bromomethyl)-3-methyl-1-(3-methylbutan-2-yl)oxycyclohexane 관련 문헌
-
1. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
-
Mohammad Ziaur Rahman,Kenneth Davey,Shi-Zhang Qiao J. Mater. Chem. A, 2018,6, 1305-1322
-
Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
1559301-52-8 (1-(bromomethyl)-3-methyl-1-(3-methylbutan-2-yl)oxycyclohexane) 관련 제품
- 2228818-87-7(2-1-(2-chloro-6-methylpyridin-3-yl)cyclopropyl-2-hydroxyacetic acid)
- 1264662-85-2(Biotin-triethylenglycol-(p-azido-tetrafluorobenzamide))
- 2668984-44-7(2-(Naphthalen-2-yl)ethanamine hydrobromide)
- 2092763-63-6(1-(3-Methyloxetan-3-yl)ethan-1-ol)
- 1261545-53-2(4-Chloro-4'-(trifluoromethyl)biphenyl-3-carbonitrile)
- 869070-43-9(4-ethylphenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate)
- 1500207-04-4(5-(5-Bromo-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid)
- 1933764-12-5(tert-butyl (1R,4R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate)
- 1337572-03-8(1-(2,4-Dimethoxyphenyl)-2,2-difluoroethan-1-one)
- 1466047-39-1(5-Isobutyl-[1,2,3]thiadiazole-4-carboxylic acid)
추천 공급업체
Hefei Zhongkesai High tech Materials Technology Co., Ltd
골드 회원
중국 공급자
시약

Jincang Pharmaceutical (Shanghai) Co., LTD.
골드 회원
중국 공급자
시약

atkchemica
골드 회원
중국 공급자
시약

Shanghai Aoguang Biotechnology Co., Ltd
골드 회원
중국 공급자
대량

Shanghai Joy Biotech Ltd
골드 회원
중국 공급자
대량
